(Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group attached to a phenylmethylene moiety, which is further substituted with an amino and bromine group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea typically involves the condensation of 2-amino-5-bromobenzaldehyde with phenylthiourea. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines and thiols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: A structurally similar compound with a phenyl group attached to the thiourea moiety.
1-(2-Furoyl)-3-phenylthiourea: Another thiourea derivative with a furoyl group instead of the phenylmethylene moiety.
Uniqueness
(Z)-((2-Amino-5-bromophenyl)phenylmethylene)phenylthiourea is unique due to the presence of the amino and bromine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
126164-78-1 |
---|---|
Molecular Formula |
C20H16BrN3S |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-(2-amino-5-bromophenyl)-1,4-diphenyl-1,3-diazetidine-2-thione |
InChI |
InChI=1S/C20H16BrN3S/c21-15-11-12-18(22)17(13-15)20(14-7-3-1-4-8-14)23-19(25)24(20)16-9-5-2-6-10-16/h1-13H,22H2,(H,23,25) |
InChI Key |
XKIAEBDAIISATG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC(=S)N2C3=CC=CC=C3)C4=C(C=CC(=C4)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.